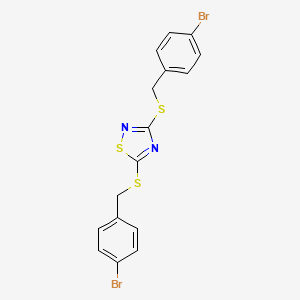
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione is a complex organic compound that belongs to the class of thiazino-triazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with a triazine ring, and a nitrophenyl group attached to the thiazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound to form the thiazine ring.
Introduction of the Triazine Ring: The thiazine intermediate is then reacted with a triazine derivative, such as cyanuric chloride, under controlled conditions to form the fused thiazino-triazine structure.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent, such as nitric acid, to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Methyl-6-(4-aminophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
Applications De Recherche Scientifique
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-phenyl-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Methyl-6-(4-chlorophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Contains a chloro group instead of a nitro group, leading to different chemical behavior and applications.
Uniqueness
The presence of the nitro group in 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione imparts unique chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications and industrial uses.
Propriétés
Formule moléculaire |
C13H8N4O4S |
|---|---|
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
2-methyl-6-(4-nitrophenyl)-[1,3]thiazino[3,2-b][1,2,4]triazine-3,8-dione |
InChI |
InChI=1S/C13H8N4O4S/c1-7-12(19)14-13-16(15-7)11(18)6-10(22-13)8-2-4-9(5-3-8)17(20)21/h2-6H,1H3 |
Clé InChI |
XOHYFIIZLCGGTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=O)C=C(SC2=NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)


![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)

![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
![2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR](/img/structure/B12048386.png)
![N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048392.png)
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
